

2-Pyrazol-1-ylmethyl-benzoic acid crystal structure analysis

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Compound of Interest

Compound Name: 2-Pyrazol-1-ylmethyl-benzoic acid

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An In-depth Technical Guide: Crystal Structure Analysis of 2-(Pyrazol-1-ylmethyl)benzoic Acid: From Synthesis to Structural Elucidation

Abstract

This technical guide provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-(Pyrazol-1-ylmethyl)benzoic acid. Pyrazole-containing compounds are a cornerstone in modern medicinal chemistry, with applications ranging from oncology to infectious diseases.[1][2] Understanding their precise three-dimensional structure is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the integration of computational methods to complement empirical data. We will navigate the entire workflow from initial chemical synthesis to the final interpretation of crystallographic data, providing a robust framework for the structural analysis of this and related bioactive molecules.

The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.^{[1][2][4]} Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in drug design.^{[4][5]} The incorporation of the pyrazole moiety has led to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitors Ibrutinib and Ruxolitinib, and the erectile dysfunction treatment Sildenafil.^{[1][2]}

The title compound, 2-(Pyrazol-1-ylmethyl)benzoic acid, combines this critical pyrazole ring with a benzoic acid group via a flexible methylene linker.^[6] This bifunctional arrangement is of particular interest as the benzoic acid moiety can participate in ionic interactions or serve as a handle for further derivatization, while the pyrazole ring can engage in hydrogen bonding and π - π stacking.^[6] Elucidating the crystal structure of this molecule provides invaluable information on its preferred conformation, solid-state packing, and the specific intermolecular interactions that govern its supramolecular assembly.

Synthesis and Characterization

The synthesis of 2-(Pyrazol-1-ylmethyl)benzoic acid is typically achieved through well-established synthetic routes.^[6] A common and reliable approach involves the nucleophilic substitution reaction between the sodium salt of pyrazole and a suitable 2-(halomethyl)benzoate ester, followed by hydrolysis. This method ensures regioselectivity at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(Pyrazol-1-ylmethyl)benzoic acid.

Materials:

- Pyrazole
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)

- Methyl 2-(bromomethyl)benzoate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Water (H₂O)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Step-by-Step Procedure:

- Deprotonation of Pyrazole (Formation of Sodium Pyrazolide):
 - Under an inert nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the suspension to 0 °C using an ice bath.
 - Dissolve pyrazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: This step generates the highly nucleophilic pyrazolide anion, which is necessary for the subsequent substitution reaction. Performing the reaction at 0 °C controls the exothermic reaction and hydrogen gas evolution.
 - Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
- Nucleophilic Substitution:
 - Dissolve methyl 2-(bromomethyl)benzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium pyrazolide solution at room temperature.

- Stir the reaction mixture overnight (12-16 hours). Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.
- Work-up and Ester Isolation:
 - Quench the reaction by carefully adding water to decompose any unreacted NaH.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(pyrazol-1-ylmethyl)benzoate.
- Saponification (Ester Hydrolysis):
 - Dissolve the crude ester in a mixture of methanol and 1 M NaOH solution (2.0 equivalents).
 - Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the ester.
 - Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Acidification and Product Isolation:
 - Dilute the remaining aqueous solution with water and cool to 0 °C.
 - Acidify the solution to pH ~2 by the slow addition of 2 M HCl. A white precipitate should form. Trustworthiness Check: The formation of a precipitate upon acidification is a key indicator of successful synthesis of the carboxylic acid.
 - Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the final product, 2-(Pyrazol-1-ylmethyl)benzoic acid.
- Characterization:

- Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry before proceeding to crystallization.[7]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth of a single crystal lattice, rather than rapid precipitation of an amorphous solid.

Experimental Protocol: Crystallization

Objective: To grow single crystals of 2-(Pyrazol-1-ylmethyl)benzoic acid suitable for SC-XRD.

Methodology: Slow Evaporation

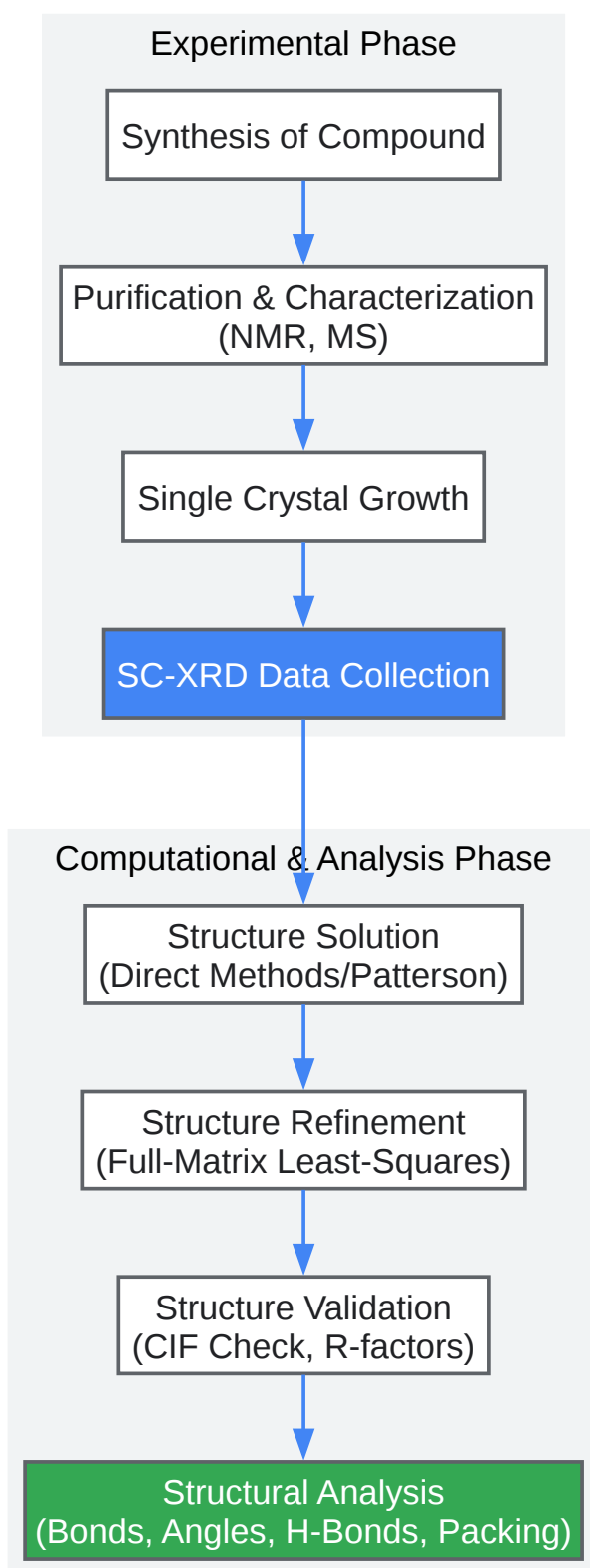
- Solvent Screening:
 - Test the solubility of a small amount of the synthesized compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures with water). The ideal solvent is one in which the compound is moderately soluble at room temperature. Expertise: A solvent in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating is ideal for vapor diffusion or slow cooling methods.
- Crystal Growth:
 - Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a clean vial.
 - Loosely cap the vial or cover it with parafilm perforated with a few small holes. Causality: This allows the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals.
 - Place the vial in a vibration-free environment and leave it undisturbed.
- Crystal Harvesting:

- Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully harvest them using a nylon loop or forceps.
- Immediately mount the selected crystal on a goniometer head for data collection.[3]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

Workflow for Crystallographic Analysis



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Caption: Workflow from synthesis to final structural analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement

- Crystal Mounting and Data Collection:
 - Select a suitable single crystal and mount it on a goniometer head.[3]
 - Place the mounted crystal in a stream of cold nitrogen gas (typically 100-120 K).
Causality: Low temperature minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.[3]
 - Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.[3]
- Data Processing:
 - Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.
 - Apply corrections for factors such as Lorentz and polarization effects.
 - Determine the crystal's unit cell parameters and Bravais lattice.
- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecular structure.
 - Refine the structural model using full-matrix least-squares methods against the experimental diffraction data. This process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.
 - Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information. For 2-(Pyrazol-1-ylmethyl)benzoic acid, the analysis would focus on intramolecular geometry and intermolecular interactions.

Quantitative Data: Crystallographic Parameters

The following table summarizes hypothetical but representative crystallographic data for 2-(Pyrazol-1-ylmethyl)benzoic acid, based on similar reported structures.^{[8][9]}

Parameter	Value	Significance
Chemical Formula	C ₁₁ H ₁₀ N ₂ O ₂	Confirms the elemental composition of the molecule in the crystal.
Formula Weight	202.21 g/mol	Molecular mass of the asymmetric unit.
Crystal System	Monoclinic	Describes the basic symmetry of the unit cell. Pyrazole derivatives often crystallize in this system.[3]
Space Group	P2 ₁ /n	Defines the specific symmetry operations within the unit cell, dictating the packing arrangement.[3]
a, b, c (Å)	8.5, 12.1, 9.8	Dimensions of the unit cell.
β (°)	98.5	The angle of the monoclinic unit cell.
Volume (Å ³)	1002	The volume of a single unit cell.
Z	4	The number of molecules in the unit cell.
Final R indices [<i>I</i> >2σ(<i>I</i>)]	R ₁ = 0.045, wR ₂ = 0.110	Quality indicators of the final refined model. Lower values indicate a better fit to the data.

Key Structural Features

- Molecular Conformation:** The analysis would reveal the torsion angles between the pyrazole ring, the methylene linker, and the benzoic acid moiety. This conformation is critical as it defines the spatial relationship between the two key functional groups, which directly impacts how the molecule can interact with a biological target.[10]

- **Hydrogen Bonding:** The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely to form a classic carboxylic acid dimer with a neighboring molecule through O-H...O hydrogen bonds. This is a dominant interaction that often dictates the primary crystal packing motif.[6]
- **π - π Stacking:** The aromatic pyrazole and phenyl rings can engage in π - π stacking interactions with adjacent molecules. The analysis would determine the centroid-to-centroid distance and the slip angle between stacked rings, providing insight into the strength and nature of these stabilizing forces.

Computational Corroboration

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental crystallographic data.[8][11]

Methodology: DFT Geometry Optimization

- **Model Building:** Use the coordinates from the solved crystal structure as the starting point for a gas-phase calculation.
- **Calculation:** Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[8]
- **Analysis:** Compare the bond lengths, bond angles, and torsion angles of the computationally optimized structure with the experimental X-ray data.[8] A high degree of agreement validates the experimental structure and provides confidence in the electronic properties calculated from the theoretical model, such as the HOMO-LUMO energy gap and molecular electrostatic potential (MEP).[12]

Conclusion

The crystal structure analysis of 2-(Pyrazol-1-ylmethyl)benzoic acid is a multi-step process that integrates synthesis, crystallization, and advanced analytical techniques. This guide has outlined a robust and logical workflow, emphasizing the rationale behind each experimental decision to ensure scientific integrity. The final crystal structure provides a definitive atomic-level blueprint of the molecule, revealing the subtle interplay of intra- and intermolecular forces that govern its solid-state architecture. For drug development professionals, this structural

information is invaluable, offering a foundation for understanding structure-activity relationships, predicting molecular interactions, and guiding the design of next-generation therapeutics based on the versatile pyrazole scaffold.[3]

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